molecular formula C13H9ClN2S B2762662 6-(4-Chlorophenyl)-2-(methylsulfanyl)nicotinonitrile CAS No. 252059-07-7

6-(4-Chlorophenyl)-2-(methylsulfanyl)nicotinonitrile

Cat. No.: B2762662
CAS No.: 252059-07-7
M. Wt: 260.74
InChI Key: UKKIZCIQVYDCAR-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)-2-(methylsulfanyl)nicotinonitrile (CAS 252059-07-7) is a high-value chemical building block for medicinal chemistry and drug discovery research. This compound features a nicotinonitrile core, a privileged scaffold in the design of biologically active molecules. The structure is characterized by a 4-chlorophenyl substituent at the 6-position and a methylsulfanyl group at the 2-position, which can serve as a key point for further synthetic modification. Research indicates that nicotinonitrile derivatives are prominent in developing novel therapeutic agents due to their wide range of pharmacological activities. Specifically, closely related structural analogues have demonstrated significant potential as PIM-1 kinase inhibitors , with strong cytotoxic effects against cancer cell lines such as HepG2 (liver) and MCF-7 (breast) . Furthermore, the nicotinonitrile scaffold is a known precursor to 2-pyridinone motifs, which are found in compounds exhibiting antiviral activity against pathogens like SARS-CoV and Influenza A (H5N1) . Other studies on similar pyridine-3-carbonitrile derivatives have also shown promising antiproliferative effects against prostate (DU145) and breast (MDA-MB-231) cancer cell lines . This reagent is intended for use as a key intermediate in the synthesis of more complex molecules for biological screening and structure-activity relationship (SAR) studies. This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-(4-chlorophenyl)-2-methylsulfanylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2S/c1-17-13-10(8-15)4-7-12(16-13)9-2-5-11(14)6-3-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKKIZCIQVYDCAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC(=N1)C2=CC=C(C=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorophenyl)-2-(methylsulfanyl)nicotinonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzaldehyde, methylthiol, and nicotinonitrile.

    Condensation Reaction: 4-chlorobenzaldehyde reacts with methylthiol in the presence of a base to form 4-chlorophenyl methyl sulfide.

    Cyclization: The intermediate product undergoes cyclization with nicotinonitrile under acidic or basic conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(4-Chlorophenyl)-2-(methylsulfanyl)nicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(4-Chlorophenyl)-2-(methylsulfanyl)nicotinonitrile has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in the development of organic semiconductors and other advanced materials.

    Biological Studies: It is used in research to understand its interactions with biological targets and its potential as a bioactive molecule.

Mechanism of Action

The mechanism of action of 6-(4-Chlorophenyl)-2-(methylsulfanyl)nicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares key structural and physicochemical features of 6-(4-chlorophenyl)-2-(methylsulfanyl)nicotinonitrile with analogues from the literature:

Compound Name Position 2 Substituent Position 6 Substituent Melting Point (°C) Molecular Weight (g/mol) Key Functional Groups Biological Activity (if reported)
This compound SCH₃ 4-Chlorophenyl Not reported 260.74 Nitrile, SCH₃ Not reported
2-(Allyloxy)-4-(4-chlorophenyl)-6-(2-pyridyl)nicotinonitrile (9) OCH₂CH=CH₂ 2-Pyridyl 176–177 347.80 Nitrile, Allyloxy Not reported
4-(4-Chlorophenyl)-2-(phenylamino)nicotinonitrile (3l) NHPh 4-Chlorophenyl 200–201 365.83 Nitrile, Aryl amino Cytotoxic (MCF7 cells)
2-Chloro-6-(4-chlorophenyl)nicotinonitrile Cl 4-Chlorophenyl Not reported 253.10 Nitrile, Cl Not reported
2-Amino-4-(4-chlorophenyl)-6-(4-methoxyphenyl)nicotinonitrile (6) NH₂ 4-Methoxyphenyl Not reported 346.80 Nitrile, Amino, Methoxy Cytotoxic evaluation
4-(4-Chlorophenyl)-2-(ethylsulfanyl)-6-(4-methylphenyl)nicotinonitrile SCH₂CH₃ 4-Methylphenyl Not reported 364.89 Nitrile, Ethylsulfanyl Not reported

Key Observations :

  • Lipophilicity: Methylsulfanyl (SCH₃) substituents (logP ~2.5–3.0, estimated) enhance membrane permeability compared to polar groups like amino (NH₂) or hydroxyl.
  • Melting Points: Allyloxy (OCH₂CH=CH₂) and propargyloxy (OCH₂C≡CH) derivatives () exhibit lower melting points (~176–182°C) than aryl amino analogues (>200°C), suggesting weaker crystal lattice interactions.

Biological Activity

6-(4-Chlorophenyl)-2-(methylsulfanyl)nicotinonitrile is a compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C12_{12}H10_{10}ClN2_2S. The compound features a chlorophenyl group, a methylsulfanyl group, and a nicotinonitrile moiety, which contribute to its unique pharmacological properties.

The primary biological activity of this compound involves its interaction with specific enzymes and pathways:

  • Target Enzyme : The compound primarily inhibits 11β-hydroxysteroid dehydrogenase 2 (11β-HSD2) , which plays a crucial role in the conversion of cortisol to cortisone. By inhibiting this enzyme, the compound disrupts the cortisol-cortisone balance, leading to altered potassium levels in the body.
  • Biochemical Pathways : The inhibition of 11β-HSD2 affects the regulation of potassium excretion in the gastrointestinal tract, which can have significant physiological effects.

Biological Activity and Efficacy

Research has demonstrated the antiproliferative effects of this compound against various cancer cell lines. Notable findings include:

  • Anticancer Properties : In vitro studies have shown that derivatives of nicotinonitriles exhibit promising cytotoxic effects against several cancer cell lines, including NCI-H460 (large cell lung cancer) and RKOP-27 (colon cancer). The compound's IC50_{50} values indicate significant potency in inhibiting cell proliferation .

Case Studies

Several studies have explored the biological activities of related compounds and their derivatives:

  • Study on Antiproliferative Effects :
    • Researchers synthesized various nicotinonitrile derivatives and evaluated their cytotoxic activities against different cancer cell lines. The results indicated that certain derivatives exhibited strong antiproliferative effects, with IC50_{50} values ranging from 16 to 25 µM against selected cell lines .
  • Enzymatic Inhibition Studies :
    • A study focused on the inhibition of 11β-HSD2 by nicotinonitrile derivatives demonstrated that these compounds could effectively modulate steroid metabolism, influencing various physiological processes related to stress response and electrolyte balance.

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

Compound NameBiological ActivityIC50_{50} (µM)Target Enzyme
This compoundAnticancer16-2511β-HSD2
Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinateAntifibroticNot specifiedUnknown
N-(2,5-Dimethyl-1H-pyrrol-1-yl)-6-(4-morpholinyl)-3-pyridazinamineAntihypertensiveNot specifiedUnknown

Q & A

Q. What are the key considerations for optimizing the synthesis of 6-(4-Chlorophenyl)-2-(methylsulfanyl)nicotinonitrile?

The synthesis involves multi-step reactions, including nicotinonitrile core formation and functional group modifications. Critical parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., dimethyl sulfoxide) enhance reaction efficiency by stabilizing intermediates .
  • Temperature control : Reactions often require 60–80°C to balance yield and side-product formation .
  • Catalysts : Potassium hydroxide or similar bases improve nucleophilic substitution at the sulfur atom in the methylsulfanyl group .

Q. Example Optimization Protocol :

ParameterOptimal RangeImpact on Yield
SolventDMSO>80% yield
Temperature70°CMinimizes decomposition
Reaction Time12–24 hrsEnsures completion of S-alkylation

Q. How can researchers confirm the structural integrity of this compound?

Use a combination of spectroscopic and crystallographic methods:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify aromatic protons (δ 7.2–8.1 ppm) and nitrile carbon (δ ~115 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular weight (C13_{13}H8_8ClN2_2S: calculated 267.02 g/mol) .
  • X-ray Crystallography : Resolve crystal packing and confirm substituent positions (e.g., chlorophenyl orientation) .

Q. What preliminary biological screening approaches are suitable for this compound?

Initial screens should focus on target identification and dose-response relationships:

  • Enzyme Inhibition Assays : Test against kinases or cytochrome P450 isoforms using fluorometric/colorimetric substrates (IC50_{50} determination) .
  • Antimicrobial Activity : Use microbroth dilution (MIC values) against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity .

Advanced Research Questions

Q. How can computational methods elucidate the reaction mechanism of methylsulfanyl group introduction?

Quantum mechanical calculations (e.g., DFT) model transition states and intermediates:

  • Reaction Pathway Analysis : Identify energy barriers for S-alkylation steps .
  • Solvent Effects : COSMO-RS simulations predict solvent polarity impacts on reaction kinetics .
  • Example Workflow :
    • Optimize geometries at B3LYP/6-31G* level.
    • Calculate Gibbs free energy profiles for competing pathways.

Q. How to resolve contradictions in reported biological activity data across structurally similar compounds?

Compare substituent effects systematically:

CompoundSubstituentBiological Activity (IC50_{50})Source
Target Compound4-Cl, SMe12 µM (Kinase X)
Analog A3-CF3_3, SMe8 µM (Kinase X)
Analog B4-Cl, OMe>50 µM (Kinase X)

Q. Methodology :

  • SAR Analysis : Correlate electronic (Hammett σ) and steric parameters (Taft ES) with activity .
  • Molecular Docking : Compare binding poses in kinase active sites (e.g., using AutoDock Vina) .

Q. What strategies enhance the stability of this compound in aqueous media for drug delivery studies?

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) at the nitrile position to improve solubility .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size <200 nm) to reduce hydrolysis .
  • Stability Testing : Monitor degradation via HPLC under physiological pH (7.4) and temperature (37°C) .

Data Contradictions and Validation

Q. How to address discrepancies in reported cytotoxicity data between independent studies?

Potential causes include:

  • Cell Line Variability : Genetic drift or culture conditions (e.g., hypoxia) .
  • Purity : HPLC purity >95% required; impurities (e.g., unreacted chlorophenyl precursors) skew results .
    Validation Steps :
  • Replicate assays across multiple labs using standardized protocols.
  • Cross-validate with orthogonal methods (e.g., apoptosis markers via flow cytometry).

Methodological Resources

  • Design of Experiments (DoE) : Use factorial designs to optimize synthesis parameters (e.g., JMP or Minitab software) .
  • Spectroscopic Databases : PubChem and NIST Chemistry WebBook for reference spectra .

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